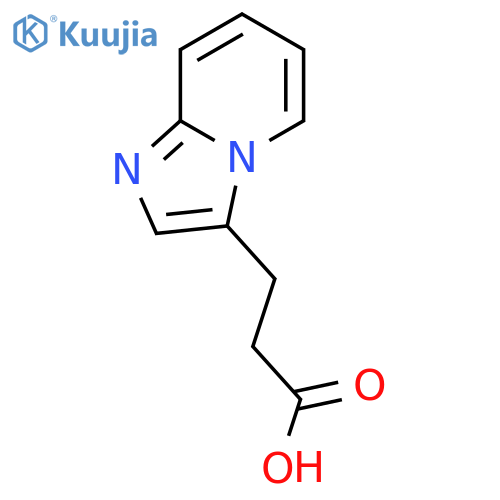Cas no 84797-37-5 (3-{imidazo1,2-apyridin-3-yl}propanoic acid)

84797-37-5 structure
商品名:3-{imidazo1,2-apyridin-3-yl}propanoic acid
3-{imidazo1,2-apyridin-3-yl}propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(Imidazo<1,2-a>pyridin-3-yl)propanoic acid
- 3-{imidazo1,2-apyridin-3-yl}propanoic acid
- SCHEMBL9850780
- DB-338967
- 3-(IMIDAZOPYRIDIN-3-YL)PROPANOIC ACID
- 84797-37-5
-
- インチ: InChI=1S/C9H9N3O2/c13-8(14)3-5-12-6-11-7-2-1-4-10-9(7)12/h1-2,4,6H,3,5H2,(H,13,14)
- InChIKey: BGONTDXMVZSNRK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 191.069476538Da
- どういたいしつりょう: 191.069476538Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
3-{imidazo1,2-apyridin-3-yl}propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1858762-2.5g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 2.5g |
$2127.0 | 2023-09-18 | ||
| Enamine | EN300-1858762-0.1g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 0.1g |
$956.0 | 2023-09-18 | ||
| Enamine | EN300-1858762-5.0g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 5g |
$3147.0 | 2023-06-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1952843-1g |
Imidazo[1,2-a]pyridine-3-propanoic acid |
84797-37-5 | 98% | 1g |
¥13132.00 | 2024-07-28 | |
| Enamine | EN300-1858762-10.0g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 10g |
$4667.0 | 2023-06-01 | ||
| Enamine | EN300-1858762-0.5g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 0.5g |
$1043.0 | 2023-09-18 | ||
| Enamine | EN300-1858762-0.25g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 0.25g |
$999.0 | 2023-09-18 | ||
| Enamine | EN300-1858762-1.0g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 1g |
$1086.0 | 2023-06-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1952843-100mg |
Imidazo[1,2-a]pyridine-3-propanoic acid |
84797-37-5 | 98% | 100mg |
¥14451.00 | 2024-07-28 | |
| Enamine | EN300-1858762-5g |
3-{imidazo[1,2-a]pyridin-3-yl}propanoic acid |
84797-37-5 | 5g |
$3147.0 | 2023-09-18 |
3-{imidazo1,2-apyridin-3-yl}propanoic acid 関連文献
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
84797-37-5 (3-{imidazo1,2-apyridin-3-yl}propanoic acid) 関連製品
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
